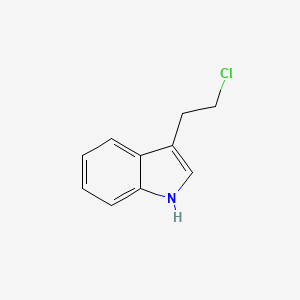

3-(2-Chloroethyl)-1H-indole

Übersicht

Beschreibung

3-(2-Chloroethyl)-1H-indole (CEI) is an organic compound that is widely used in scientific research due to its unique properties and versatility. CEI is a derivative of indole, a five-membered heterocyclic compound that is found in many natural products. CEI has been extensively studied due to its ability to interact with various biological targets and its potential for various applications in the biomedical field. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization of Indoles

Indoles are a significant class of heterocycles found in natural, pharmaceutical, and functional molecules. The versatility of palladium-catalyzed reactions has significantly impacted organic synthesis, providing a method to synthesize and functionalize indoles efficiently. These methodologies are crucial for developing pharmaceutical intermediates, agrochemicals, and fine chemicals, minimizing waste and streamlining synthetic processes (Cacchi & Fabrizi, 2005).

Structural Analysis and Spectroscopic Studies

Indole derivatives exhibit diverse biological activities due to their unique structures. A study on the synthesis and structural elucidation of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide demonstrated its potential for DNA and protein interactions. The compound was characterized using various spectroscopic techniques, and its structure was confirmed by X-ray diffraction, showcasing the importance of structural analysis in understanding the biological properties of indole derivatives (Geetha et al., 2019).

Applications in Organic Synthesis

Indoles can undergo acylation, providing a pathway to synthesize 3-substituted indole derivatives. This process is essential for creating compounds with potential pharmaceutical applications. The ability to selectively acylate indoles at the 3-position with acyl chlorides demonstrates the synthetic utility of indoles in organic chemistry (Okauchi et al., 2000).

Environmental and Biological Degradation

Microbial degradation of indole and its derivatives, such as 3-methylindole and 4-chloroindole, presents an environmental application by breaking down pollutants. Understanding the microbial pathways for degrading indole compounds can aid in bioremediation efforts to mitigate environmental pollution (Arora, Sharma, & Bae, 2015).

Biomedical Importance

Indole derivatives play a crucial role in drug discovery due to their biological and pharmacological activities. Research into indole-based compounds continues to reveal their potential as modulators of various biochemical processes, underscoring their importance in medicinal chemistry and pharmaceutical research (Kaushik et al., 2013).

Wirkmechanismus

Target of Action

3-(2-Chloroethyl)-1H-indole is chemically related to the nitrogen mustards and is a synthetic analog of cyclophosphamide . Its primary targets are nucleic acids, specifically DNA . The compound interacts with the DNA molecule, impairing its function as a template and blocking replication of new DNA or inhibiting transcription to mRNA for protein synthesis .

Mode of Action

The compound functions as an alkylating agent . It forms electrophilic substances when dissolved in aqueous solution and triggers alkylation of nucleophilic functional groups on macromolecules . This alkylation of DNA occurs mostly on N7 and weakly on O6 of the guanine base . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink .

Biochemical Pathways

The compound’s action affects the DNA replication and transcription pathways . By alkylating DNA, it impairs the DNA’s function as a template, blocking the replication of new DNA or inhibiting transcription to mRNA for protein synthesis . This disruption of the DNA replication and transcription pathways leads to cell death .

Pharmacokinetics

SarCNU exhibited linear and consistent pharmacokinetics in mice and dogs with very good oral bioavailability in both species

Result of Action

The result of the compound’s action is cell death . By alkylating DNA and disrupting its function as a template for replication and transcription, the compound induces cell death . This makes it potentially useful as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

3-(2-chloroethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRASUUTVFCLPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186587 | |

| Record name | 3-(2-Chloroethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32933-86-1 | |

| Record name | 3-(2-Chloroethyl)indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32933-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloroethyl)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032933861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloroethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chloroethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

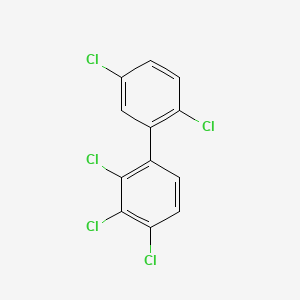

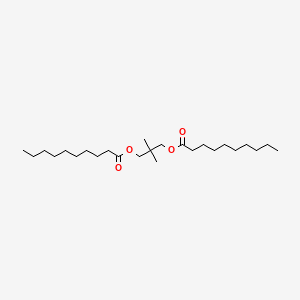

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

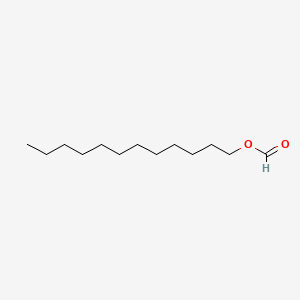

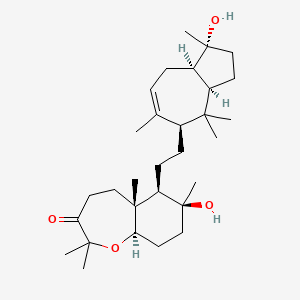

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)